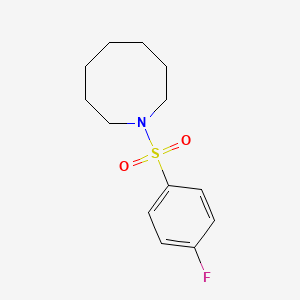

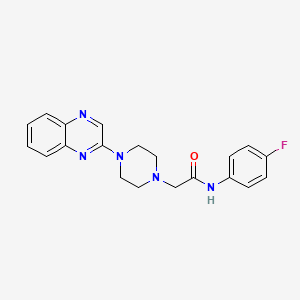

1-(4-Fluorophenyl)sulfonylazocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)sulfonylazocane is a chemical compound that has been widely used in scientific research applications. It belongs to the class of azocanes and is known for its ability to act as a photoactivatable crosslinker. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonylazocane involves the formation of a highly reactive nitrene intermediate upon photoactivation. The nitrene intermediate can then react with nearby amino acid residues in proteins or nucleotide residues in nucleic acids to form covalent bonds. This leads to the crosslinking of the molecules and can be used to study their interactions.

Biochemical and Physiological Effects:

1-(4-Fluorophenyl)sulfonylazocane has been shown to have minimal biochemical and physiological effects. The compound is generally considered to be non-toxic and does not interfere with normal cellular processes. However, it is important to note that the crosslinking of proteins and nucleic acids can affect their function, and caution should be taken when interpreting results obtained using this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Fluorophenyl)sulfonylazocane in lab experiments is its ability to crosslink proteins and nucleic acids in a controlled manner. This allows researchers to study the interactions between molecules in a highly specific manner. Additionally, the compound is relatively easy to use and does not require specialized equipment.

However, there are also some limitations to using 1-(4-Fluorophenyl)sulfonylazocane in lab experiments. For example, the compound can only be activated by light of a specific wavelength, which limits its use in certain experimental setups. Additionally, the crosslinking of molecules can affect their function, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 1-(4-Fluorophenyl)sulfonylazocane. One area of interest is the development of new photoactivatable crosslinkers with improved properties. For example, researchers are working on developing compounds that can be activated by light of a wider range of wavelengths, which would increase their versatility in experimental setups.

Another area of interest is the application of photoactivatable crosslinkers in live cells and organisms. Currently, most studies using 1-(4-Fluorophenyl)sulfonylazocane are performed in vitro, but there is potential for the compound to be used in vivo. This would allow researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions in a more physiologically relevant context.

In conclusion, 1-(4-Fluorophenyl)sulfonylazocane is a valuable tool for scientific research applications. Its ability to act as a photoactivatable crosslinker has been used in a variety of studies, and its future potential is promising. However, caution should be taken when interpreting results obtained using this compound, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)sulfonylazocane involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base. The reaction leads to the formation of 1-(4-Fluorophenyl)sulfonylazocane as a white solid with a yield of approximately 70%.

Scientific Research Applications

1-(4-Fluorophenyl)sulfonylazocane has been widely used in scientific research applications due to its ability to act as a photoactivatable crosslinker. The compound can be activated by light, which allows it to crosslink proteins and nucleic acids in a controlled manner. This property has been used in a variety of applications, including protein-protein interaction studies, protein-DNA interaction studies, and protein-RNA interaction studies.

properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylazocane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAFNHUHGMJLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)sulfonylazocane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)

![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)

![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)

![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)

![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)

![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)

![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)

![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)

![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)